(2-Tert-butylpyrimidin-5-YL)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

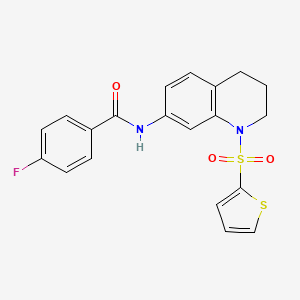

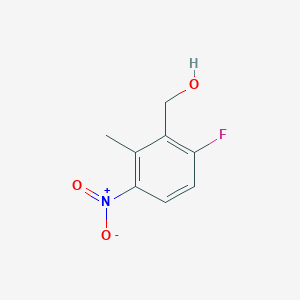

“(2-Tert-butylpyrimidin-5-YL)boronic acid” is a chemical compound with the CAS Number: 1352570-51-4 . It has a molecular weight of 180.01 . The IUPAC name for this compound is 2-tert-butyl-5-pyrimidinylboronic acid . It is typically stored at a temperature of 4°C and is available in powder form .

Synthesis Analysis

The synthesis of boronic acids, including “(2-Tert-butylpyrimidin-5-YL)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The boron reagents used in this process have properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .Molecular Structure Analysis

The InChI code for “(2-Tert-butylpyrimidin-5-YL)boronic acid” is 1S/C8H13BN2O2/c1-8(2,3)7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including “(2-Tert-butylpyrimidin-5-YL)boronic acid”, are known for their role in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in various fields of chemistry .Physical And Chemical Properties Analysis

“(2-Tert-butylpyrimidin-5-YL)boronic acid” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 180.01 .Applications De Recherche Scientifique

Analytical Challenges and Solutions

Pinacolboronate esters, closely related to boronic acids, are pivotal in Suzuki coupling reactions for synthesizing complex molecules. A study highlighted the analytical challenges in assessing the quality of aryl pinacolboronate esters due to their propensity for hydrolysis to boronic acids, which are poorly soluble in organic solvents. The research introduced unconventional analytical approaches, including non-aqueous diluents and basic mobile phases, to stabilize these compounds for purity analysis, demonstrating the critical role of boronic acids and their derivatives in synthetic chemistry (Zhong et al., 2012).

Synthesis Improvements

The development of an efficient synthesis process for (2-Aminopyrimidin-5-yl) boronic acid has been reported, showing significant advancements in cost-effectiveness and yield. This research underscores the importance of boronic acids in the synthesis of pharmacologically relevant compounds and highlights the scalability of such processes for industrial applications (Patel et al., 2016).

Boronic Acids in Catalysis

Explorations into the interaction of boronic acids with organometallic systems have revealed new pathways for chemical catalysis. A study on the reactions of simple boranes with ruthenium pincer complexes showcased the potential for boronic acids to engage in dehydrogenative bonding, offering insights into their role in catalytic processes (Anaby et al., 2014).

Supramolecular Chemistry

Research on 2-aminopyrimidin-5-yl ligands, which are structurally similar to (2-Tert-butylpyrimidin-5-yl)boronic acid, has shown promise for constructing supramolecular porphyrin arrays. These arrays exhibit broad absorption bands for efficient light-harvesting, highlighting the utility of boronic acid derivatives in the development of new materials for solar energy applications (Balaban et al., 2003).

New Heterocyclic Compounds

The synthesis of new pyrido[2,3-d]pyrimidine derivatives via a three-component condensation involving boronic acid derivatives demonstrates the versatility of boronic acids in creating heterocyclic compounds. These compounds, containing the enamino ketone fragment, can form boron chelates, indicating the broad utility of boronic acids in medicinal chemistry and materials science (Komkov et al., 2006).

Safety And Hazards

“(2-Tert-butylpyrimidin-5-YL)boronic acid” is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . It is recommended to use personal protective equipment when handling this compound .

Orientations Futures

Propriétés

IUPAC Name |

(2-tert-butylpyrimidin-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-8(2,3)7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQQDGTWWIVYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Tert-butylpyrimidin-5-YL)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2917630.png)

![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2917632.png)

![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)